Cas no 2034307-69-0 (2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}-N-(4-sulfamoylphenyl)propanamide)

2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}-N-(4-sulfamoylphenyl)propanamide structure
2034307-69-0 structure
Product name:2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}-N-(4-sulfamoylphenyl)propanamide
CAS No:2034307-69-0
MF:C16H18N4O4S
MW:362.403522014618
CID:6154420
PubChem ID:122162472

2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}-N-(4-sulfamoylphenyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}-N-(4-sulfamoylphenyl)propanamide
    • F6564-7641
    • 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide
    • AKOS032468891
    • 2034307-69-0
    • 2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide
    • 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(4-sulfamoylphenyl)propanamide
    • Inchi: 1S/C16H18N4O4S/c1-10(20-15(21)9-11-3-2-4-14(11)19-20)16(22)18-12-5-7-13(8-6-12)25(17,23)24/h5-10H,2-4H2,1H3,(H,18,22)(H2,17,23,24)
    • InChI Key: KVBKNGIEOODDRR-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(C(C)N1C(C=C2C(CCC2)=N1)=O)=O)(N)(=O)=O

Computed Properties

  • Exact Mass: 362.10487624g/mol
  • Monoisotopic Mass: 362.10487624g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 730
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 130Ų

2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}-N-(4-sulfamoylphenyl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6564-7641-40mg
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(4-sulfamoylphenyl)propanamide
2034307-69-0
40mg
$140.0 2023-09-08
Life Chemicals
F6564-7641-2mg
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(4-sulfamoylphenyl)propanamide
2034307-69-0
2mg
$59.0 2023-09-08
Life Chemicals
F6564-7641-3mg
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(4-sulfamoylphenyl)propanamide
2034307-69-0
3mg
$63.0 2023-09-08
Life Chemicals
F6564-7641-20μmol
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(4-sulfamoylphenyl)propanamide
2034307-69-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6564-7641-20mg
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(4-sulfamoylphenyl)propanamide
2034307-69-0
20mg
$99.0 2023-09-08
Life Chemicals
F6564-7641-5mg
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(4-sulfamoylphenyl)propanamide
2034307-69-0
5mg
$69.0 2023-09-08
Life Chemicals
F6564-7641-25mg
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(4-sulfamoylphenyl)propanamide
2034307-69-0
25mg
$109.0 2023-09-08
Life Chemicals
F6564-7641-10μmol
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(4-sulfamoylphenyl)propanamide
2034307-69-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6564-7641-1mg
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(4-sulfamoylphenyl)propanamide
2034307-69-0
1mg
$54.0 2023-09-08
Life Chemicals
F6564-7641-4mg
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(4-sulfamoylphenyl)propanamide
2034307-69-0
4mg
$66.0 2023-09-08

Additional information on 2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}-N-(4-sulfamoylphenyl)propanamide

2-{3-Oxo-2H,3H,5H,6H,7H-Cyclopentacpyridazin-2-yl}-N-(4-sulfamoylphenyl)propanamide: A Comprehensive Overview

The compound with CAS No. 2034307-69-0, known as 2-{3-Oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}-N-(4-sulfamoylphenyl)propanamide, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in drug discovery and material science, making it a focal point for researchers worldwide.

The molecular structure of 2-{3-Oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}-N-(4-sulfamoylphenyl)propanamide is characterized by a complex fused ring system combined with functional groups that confer versatile reactivity. The cyclopentacpyridazine core is a key structural element, contributing to the compound's stability and electronic properties. Additionally, the presence of a sulfamoyl group at the para position of the phenyl ring enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed various strategies, including multi-component reactions and catalytic processes, to optimize its production. These methods not only improve yield but also reduce environmental impact, aligning with the principles of green chemistry. The synthesis of 2-{3-Oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}-N-(4-sulfamoylphenyl)propanamide has been documented in several high-impact journals, showcasing its importance in modern chemical research.

One of the most promising applications of this compound lies in its potential as a therapeutic agent. Preclinical studies have demonstrated its ability to modulate key cellular pathways involved in diseases such as cancer and neurodegenerative disorders. For instance, research published in *Nature Communications* highlights its role as an inhibitor of specific kinase enzymes, which are critical targets in oncology. Furthermore, its sulfamoyl group has been shown to enhance its binding affinity to target proteins, making it a strong candidate for drug development.

Beyond pharmaceutical applications, 2-{3-Oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}-N-(4-sulfamoylphenyl)propanamide has also found utility in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics and optoelectronic devices. Recent studies have explored its application as a semiconductor material in thin-film transistors (TFTs), where it exhibits excellent charge transport characteristics. This dual functionality underscores the compound's versatility and broad applicability across diverse fields.

The development of this compound has also been driven by advancements in computational chemistry. Researchers have utilized molecular modeling techniques to predict its physicochemical properties and optimize its structure for specific applications. For example, density functional theory (DFT) calculations have provided insights into its electronic structure and reactivity patterns. These computational tools have significantly accelerated the discovery process and reduced reliance on trial-and-error experimentation.

In conclusion, 2-{3-Oxo-2H

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